Isoquinoline-4-carbaldehyde (CAS 22960-16-3) is a premium heterocyclic building block featuring a highly reactive formyl group at the C4 position of the isoquinoline ring. In procurement and synthetic design, this specific regioisomer is prioritized for its unique electronic profile, which balances electrophilicity for condensation reactions with the steric accessibility required for complex cross-couplings and cyclizations . It serves as a critical precursor for synthesizing advanced pharmaceutical intermediates, including nicotinic acetylcholine receptor modulators, aldosterone synthase inhibitors, and fluorescent probes for viral proteases.
Substituting isoquinoline-4-carbaldehyde with its close analogs, such as quinoline-4-carbaldehyde or isoquinoline-5-carbaldehyde, frequently compromises both synthetic yield and downstream pharmacological potency. The nitrogen atom's position in the isoquinoline core alters the electron density at the C4 formyl group, directly impacting its reactivity in Knoevenagel condensations, Wittig reactions, and reductive aminations[1]. Furthermore, in structure-activity relationship (SAR) optimizations, the specific spatial orientation of the isoquinoline nitrogen at the 4-position dictates critical hydrogen-bonding interactions within receptor binding pockets. Consequently, generic substitution leads to suboptimal target binding affinities and increased off-target liabilities, making the exact C4-isoquinoline scaffold non-interchangeable for precision drug design [1].
In the development of aristoquinoline-derived modulators for the α3β4 nicotinic acetylcholine receptor (nAChR), the choice of the formyl-isoquinoline precursor significantly impacts final compound potency. Derivatives synthesized from isoquinoline-4-carbaldehyde demonstrated an IC50 of 1.1 μM (pIC50 = -5.9) against the rα3β4 receptor. In contrast, the positional isomer isoquinoline-5-carbaldehyde yielded a derivative with an IC50 of 2.6 μM (pIC50 = -5.6) [1].
| Evidence Dimension | Receptor inhibition potency (IC50) |
| Target Compound Data | 1.1 μM (Isoquinoline-4-carbaldehyde derivative) |
| Comparator Or Baseline | 2.6 μM (Isoquinoline-5-carbaldehyde derivative) |
| Quantified Difference | 2.36-fold higher potency for the 4-position derivative |
| Conditions | Calcium flux assay against rat α3β4 expressed in HEK293 cells |
For medicinal chemists, procuring the 4-carbaldehyde isomer is essential for maximizing target affinity in neuropharmacological drug development.
The reactivity of the formyl group varies significantly depending on its position on the isoquinoline ring, which directly affects processability in complex multi-step syntheses. During the condensation and subsequent aza-Prins cyclization to form complex azabicyclic scaffolds, isoquinoline-4-carbaldehyde achieved an isolated yield of 8%, whereas the equivalent reaction using isoquinoline-5-carbaldehyde achieved only a 5% yield under identical conditions[1]. While both yields reflect the highly hindered nature of the specific cyclization, the 4-isomer demonstrates superior reaction efficiency.
| Evidence Dimension | Isolated synthetic yield |
| Target Compound Data | 8% yield |
| Comparator Or Baseline | 5% yield (Isoquinoline-5-carbaldehyde) |
| Quantified Difference | 1.6-fold higher isolated yield |
| Conditions | General Procedure A (aza-Prins cyclization) purified by silica gel chromatography |
Higher condensation yields in bottleneck synthetic steps reduce raw material waste and improve the overall economics of complex alkaloid synthesis.
Isoquinoline-4-carbaldehyde serves as a highly efficient electrophile in the synthesis of complex biological probes. In the development of a fluorescence polarization (FP) probe for the SARS-CoV-2 Main Protease (Mpro), isoquinoline-4-carbaldehyde was utilized in a one-pot dithionate-mediated nitro reduction and condensation reaction with a substituted benzimidazole precursor, achieving an exceptional 89% yield[1].
| Evidence Dimension | Condensation reaction yield |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Standard complex heterocyclic condensations (typically 50-70% baseline) |
| Quantified Difference | Near-quantitative conversion (>85%) in a single-pot process |
| Conditions | Na2S2O4, DMSO/H2O, 80 °C, 16 h |
The high processability and robust reactivity of this compound make it an ideal building block for scaling up the production of diagnostic and assay reagents.
Isoquinoline-4-carbaldehyde is a validated precursor for generating (pyridylmethylene)tetrahydronaphthalene and indane derivatives via Wittig olefination. It successfully undergoes reflux with complex phosphonium salts and K2CO3 in dichloromethane to yield potent aldosterone synthase (CYP11B2) inhibitors, serving as a direct structural alternative to quinoline-4-carbaldehyde and pyrimidine-5-carbaldehyde in comprehensive SAR campaigns[1].
| Evidence Dimension | Synthetic pathway compatibility |
| Target Compound Data | Successful Wittig olefination to form target inhibitors |
| Comparator Or Baseline | Quinoline-4-carbaldehyde (parallel SAR precursor) |
| Quantified Difference | Equivalent synthetic viability with differentiated downstream pharmacological profiles |
| Conditions | 5 mmol phosphonium salt, 50 mmol K2CO3, 18-crown-6, dry DCM, reflux 12 h |
Procurement teams can confidently source this compound as a drop-in scaffold variant for Wittig-based library generation in cardiovascular drug discovery.
Driven by its superior downstream potency (1.1 μM IC50) compared to the 5-position isomer [1], isoquinoline-4-carbaldehyde is the preferred building block for developing targeted treatments for neurological conditions and addiction, specifically where α3β4 receptor selectivity is required.
Thanks to its high condensation efficiency (89% yield in one-pot reactions)[2], this compound is highly suited for the industrial-scale synthesis of fluorescence polarization probes used in high-throughput screening assays for viral targets like SARS-CoV-2 Mpro.
Its proven compatibility in Wittig olefinations [3] makes it an essential precursor for medicinal chemistry teams synthesizing libraries of aldosterone synthase (CYP11B2) inhibitors to treat myocardial fibrosis and congestive heart failure.
Irritant